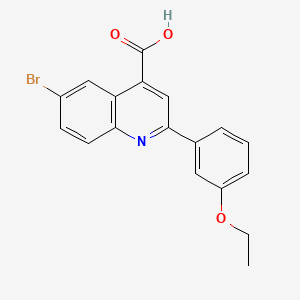

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives often involves multi-step chemical processes that include the formation of thiazole rings and the introduction of hydrazino and bromophenyl groups. Research on related compounds, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, shows that varying the substituents on the phenyl ring can significantly affect the compound's activity and properties (Turner et al., 1988). The use of deep eutectic solvents has also been explored for the one-pot synthesis of hydrazinyl-thiazole derivatives, highlighting an environmentally friendly approach to synthesizing these compounds (Kaldareh et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical behavior and interactions. Studies involving single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) have provided insights into the geometry, electron distribution, and potential reactivity of these molecules. For example, research on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has demonstrated the importance of molecular geometry and electron distribution in understanding the properties of these compounds (Haroon et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclization, bromination, and reactions with ketones or aldehydes, to form a wide range of products with potential biological activities. The formation of hydrazinyl-thiazole derivatives through one-pot synthesis methods highlights the versatility of these compounds in chemical synthesis (Kaldareh et al., 2019). Additionally, the reactivity of these compounds with various reagents can lead to the synthesis of oxadiazolines and other heterocyclic compounds (Sheng, 2006).

Physical Properties Analysis

The physical properties of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Crystallographic studies provide valuable information on the arrangement of atoms within the crystal lattice, which can affect the compound's physical properties and its interactions in biological systems (Iyengar et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interaction with various chemical reagents, are central to their applications in medicinal chemistry and other fields. For instance, the antimicrobial and anticonvulsant activities of certain thiazole derivatives have been attributed to their chemical structure and reactivity (Chapleo et al., 1986).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A notable application of derivatives of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is in antimicrobial and antifungal activities. Compounds synthesized with a similar structure have demonstrated moderate to excellent efficacy against various bacterial and fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010). Another study on related compounds showed antibacterial and antifungal activities, with some compounds exhibiting promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Activity

Derivatives of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole have also been explored for their anticancer properties. Certain compounds were found to display significant cytotoxicity against various cancer cell lines, showcasing the potential for these compounds in cancer research (Nguyen, Mungara, Kim, Lee, & Park, 2015).

Corrosion Inhibition

The chemical structure of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives have applications in corrosion inhibition. Studies using density functional theory (DFT) and Monte Carlo simulations have shown certain derivatives to be effective corrosion inhibitors for steel in acidic environments (Obot, Kaya, Kaya, & Tüzün, 2016).

Antihypertensive Activity

Certain 2-aryl-5-hydrazino-1,3,4-thiadiazoles, related to 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole, have been synthesized and found to have antihypertensive activity. These compounds showed a direct relaxant effect on vascular smooth muscle, indicating potential for development in hypertension treatment (Turner, Myers, Gadie, Nelson, Pape, Saville, Doxey, Berridge, 1988).

Future Directions

The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this moiety are continually being synthesized and evaluated for their biological activities. Future research on “4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole” could involve evaluating its biological activity and optimizing its structure for improved activity .

Mechanism of Action

Target of Action

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is a pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of the compound . The compound’s interaction with its targets results in significant changes, including the inhibition of growth and proliferation of the disease-causing organisms.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the target organisms, leading to their inhibition

Result of Action

The result of the action of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This leads to a reduction in the severity of the diseases caused by these organisms.

properties

IUPAC Name |

[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLQHGRDWHUIIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344825 |

Source

|

| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

CAS RN |

4871-22-1 |

Source

|

| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)

![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)